molecular formula C24H15Cl3N2O2S B2900674 (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3,4-dichlorobenzoate CAS No. 478065-79-1

(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3,4-dichlorobenzoate

Cat. No.: B2900674
CAS No.: 478065-79-1
M. Wt: 501.81
InChI Key: KMIZJQLYXFYCFD-XODNFHPESA-N
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Description

(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3,4-dichlorobenzoate is a synthetically produced quinoline derivative intended for research and development purposes exclusively. This compound is not for diagnostic or therapeutic use. Quinolines are a significant class of heterocyclic compounds known for their diverse biological activities. Structurally similar quinoline derivatives have been extensively evaluated in scientific studies for their potential antimicrobial properties, showing promising activity against various strains of bacteria and fungi . The molecular architecture of this compound, which incorporates a quinoline core linked via a thioether and a hydrazone methylidene amino benzoate group, suggests it may be of interest in early-stage discovery research, particularly for investigating new bioactive agents. Researchers have identified quinoline-based structures as interesting scaffolds for the development of novel antibacterial and antifungal agents . Furthermore, analogous compounds have been synthesized and studied for other biological activities, including antimalarial and anticancer effects, making this a versatile chemical entity for pharmacological investigation . The presence of the 3,4-dichlorobenzoate moiety may also influence its physicochemical properties and interaction with biological targets. This product is offered solely to qualified researchers for use in laboratory studies. All buyers must confirm product identity and/or purity prior to use. The buyer assumes all responsibility for the safe handling and use of this material. This chemical is not intended for use in foods, cosmetics, drugs, or consumer products of any kind.

Properties

IUPAC Name

[(E)-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylideneamino] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl3N2O2S/c25-19-8-5-15(6-9-19)14-32-23-18(11-16-3-1-2-4-22(16)29-23)13-28-31-24(30)17-7-10-20(26)21(27)12-17/h1-13H,14H2/b28-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIZJQLYXFYCFD-XODNFHPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3,4-dichlorobenzoate is a complex organic compound notable for its diverse biological activities. Its structure incorporates a quinoline core, a sulfenyl group, and a dichlorobenzoate moiety, which collectively contribute to its potential pharmacological properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H15Cl3N2O2S, with a molecular weight of 501.81 g/mol. The compound's structure is characterized by the following features:

  • Quinoline Core : Known for antimicrobial and anticancer properties.
  • Chlorinated Phenyl Group : Enhances lipophilicity and biological activity.
  • Sulfenyl Group : May contribute to redox activity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, quinoline derivatives have been evaluated for their efficacy against various bacterial strains.

CompoundActivityReference
4-ChloroquinolineAntimalarial
2-AminoquinolineAntimicrobial
ThioquinolineAnticancer

Anticancer Properties

The anticancer potential of quinoline derivatives has been extensively studied. In vitro assays have demonstrated that certain derivatives inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study highlighted the effectiveness of quinoline-based compounds against multiple cancer cell lines, indicating that modifications in their structure can enhance their cytotoxicity. For instance, the presence of the sulfenyl group in our compound may increase its interaction with cellular targets involved in cancer progression.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
  • Interference with DNA Synthesis : Quinoline derivatives often interact with DNA topoisomerases, disrupting DNA replication in cancer cells.
  • Redox Activity : The sulfenyl group may participate in redox reactions, affecting cellular oxidative stress levels.

Study on Antimicrobial Effects

A recent study evaluated various quinoline derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications similar to those in this compound significantly improved antimicrobial potency .

Evaluation of Anticancer Activity

In vitro studies using human breast cancer cell lines demonstrated that derivatives similar to our compound exhibited substantial cytotoxic effects. The mechanism involved the induction of apoptosis through mitochondrial pathways and the activation of caspases .

Scientific Research Applications

The compound (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3,4-dichlorobenzoate is a complex organic molecule featuring a quinoline core, a sulfenyl group linked to a chlorinated phenyl ring, and an amino group connected to a dichlorobenzoate moiety. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Chemical Properties and Structure

The molecular formula of this compound is C24H15Cl3N2O2S, and its molecular weight is 501.81 g/mol. Key structural features include:

  • Quinoline moiety : Known for diverse biological activities.
  • Chlorophenyl group : Associated with enhanced pharmacological properties.
  • Sulfenyl group : Implicated in various enzyme interactions.

Potential Biological Activities

The presence of quinoline and chlorophenyl moieties in similar compounds is often associated with various biological activities.

Antimicrobial Activity
Quinoline derivatives have demonstrated activity against bacterial strains, including Salmonella typhi and Bacillus subtilis.

Anticancer Activity
Quinoline derivatives are investigated for their anticancer potential, and the sulfenyl group may enhance the compound's ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Enzyme Inhibition
Related compounds have shown inhibitory action against enzymes such as acetylcholinesterase (AChE) and urease.

Structure-Activity Relationship (SAR)

Comparison with Similar Compounds

Quinoline Derivatives with Halogen Substituents

Example Compound: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) .

Property Compound 4k Compound X (Hypothesized)
Core Structure Quinoline Quinoline
Position 2 Substituent 4-Chlorophenyl (4-Chlorophenyl)methylsulfanyl
Position 3 Substituent 4-Methoxyphenyl Methylideneamino Schiff base
Additional Groups Amino group at position 4 3,4-Dichlorobenzoate ester
Synthesis Pd-catalyzed cross-coupling Likely requires Suzuki coupling or thiol-alkylation for sulfanyl group
Melting Point 223–225°C Expected higher due to dichloro groups

Key Differences :

  • Compound X ’s sulfanyl group may enhance lipophilicity and alter metabolic stability compared to 4k’s methoxyphenyl group.
Dichloro-Substituted Aromatic Compounds

Example Compound: 4,6-Dichloro-2-{[(E)-(3-{[(E)-3,5-dichloro-2-hydroxybenzylidene]amino}-2,2-dimethylpropyl)imino]methyl}phenol .

Property Dichloro Phenol Derivative Compound X
Core Structure Phenol with imino linkages Quinoline with ester
Halogen Substitution 4,6-Dichloro on phenol; 3,5-dichloro on benzylidene 3,4-Dichloro on benzoate
Functional Groups Imino, hydroxyl Sulfanyl, Schiff base, ester
Potential Applications Antimicrobial (common for dichloro phenols) Agrochemical (similar to sulfonylurea herbicides)

Key Differences :

  • The quinoline core in Compound X may confer π-stacking interactions in biological targets, unlike the phenol-based compound.
  • The ester group in Compound X could act as a prodrug moiety, hydrolyzing to release bioactive acids, whereas the hydroxyl group in the phenol derivative may limit bioavailability.
Benzoate Ester-Containing Compounds

Example Compounds : Metsulfuron-methyl, Ethametsulfuron-methyl .

Property Sulfonylurea Herbicides Compound X
Core Structure Triazine-sulfonylurea Quinoline-Schiff base
Ester Group Methyl benzoate 3,4-Dichlorobenzoate
Key Functional Groups Sulfonylurea, triazine Sulfanyl, imino
Mode of Action Acetolactate synthase inhibition Unknown; potential membrane disruption via lipophilic groups

Key Differences :

  • Compound X lacks the triazine-sulfonylurea motif critical for herbicidal activity in sulfonylureas. However, its dichlorobenzoate ester may enhance environmental persistence compared to simpler methyl esters.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Quinoline core formation : Cyclization of substituted anilines with α,β-unsaturated ketones under acidic conditions .
  • Sulfanyl group introduction : Nucleophilic substitution of a chloroquinoline intermediate with (4-chlorophenyl)methanethiol, using a base like K₂CO₃ in DMF at 80–100°C .
  • Imine formation : Condensation of the quinoline-sulfanyl intermediate with 3,4-dichlorobenzoyl chloride in the presence of a dehydrating agent (e.g., molecular sieves) .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (e.g., 1.2 equiv thiol reagent) and temperature to suppress side reactions like over-oxidation of sulfanyl groups .

Q. How can the compound’s purity and structural integrity be validated?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques : ¹H/¹³C NMR to confirm substituent positions (e.g., quinoline C3-CH=N resonance at δ 8.5–9.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out adducts .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to ensure >95% purity; C18 reverse-phase columns with acetonitrile/water gradients are effective .

Advanced Research Questions

Q. How do metal catalysts influence the stereochemical outcomes of key synthetic steps (e.g., imine formation)?

  • Methodological Answer :

  • Catalytic screening : Compare Zn(II) (coordination-driven activation) vs. Cu(I) (transmetallation pathways) in imine condensation. Zn often improves yield but may reduce stereoselectivity, while Cu promotes E-isomer dominance via chelation control .

  • Experimental design : Perform reactions under inert atmosphere (N₂/Ar) with varying catalyst loadings (1–5 mol%). Monitor E/Z ratios via ¹H NMR (olefinic protons) .

  • Case study : For analogous quinoline derivatives, Cu(I) increased E-selectivity to >90% compared to Zn (70–75%) .

    CatalystTemp (°C)E:Z RatioYield (%)
    Zn(OTf)₂8075:2582
    Cu(OTf)6092:878

Q. How can computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to model HOMO/LUMO energies. The electron-deficient quinoline core and electron-rich sulfanyl group create a polarized π-system, influencing nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Focus on hydrogen bonding between the dichlorobenzoate group and active-site residues .
  • Reactivity predictions : Identify susceptible bonds (e.g., imine C=N) to oxidative cleavage using Fukui indices .

Q. How should researchers address contradictory data in biological activity assays (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Control experiments : Validate assay conditions (e.g., pH, serum concentration) to rule out artifacts. Test against known inhibitors (positive controls) .
  • Batch analysis : Compare activity across independently synthesized batches to assess reproducibility .
  • Mechanistic studies : Use SPR or ITC to measure binding kinetics directly, bypassing cell-based assay variability .

Q. What strategies stabilize the compound under physiological conditions (e.g., hydrolysis susceptibility)?

  • Methodological Answer :

  • Degradation profiling : Incubate in PBS (pH 7.4, 37°C) and analyze via LC-MS. The imine bond is prone to hydrolysis; consider prodrug strategies (e.g., converting to a stable carbamate derivative) .
  • Formulation testing : Encapsulate in PEGylated liposomes to enhance plasma stability. Monitor release kinetics using dialysis membranes .

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